molecular formula C16H27N3 B1438072 {3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine CAS No. 1094772-84-5

{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

Cat. No.: B1438072
CAS No.: 1094772-84-5
M. Wt: 261.41 g/mol
InChI Key: ZROSKQRSATUSPG-UHFFFAOYSA-N
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Description

{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine is a useful research compound. Its molecular formula is C16H27N3 and its molecular weight is 261.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthesis

  • Scandium, yttrium, and lanthanum complexes involving 1,4-diazepan derivatives have been synthesized and characterized. These complexes exhibit catalytic activities for the Z-selective linear dimerization of phenylacetylenes, highlighting the utility of 1,4-diazepan derivatives in catalysis and organic synthesis (Ge, Meetsma, & Hessen, 2009).

Antiproliferative Effects on Cancer Cells

  • Conformationally rigid analogs of aminopyrazole amide scaffolds, incorporating 1,4-diazepine derivatives, have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, suggesting their potential as antiproliferative agents in cancer treatment (Kim et al., 2011).

Drug Discovery and Pharmacological Applications

  • Protozoan parasite growth inhibitors based on 1,4-diazepan derivatives have been discovered, showing potent inhibitory activities against pathogens causing human African trypanosomiasis (HAT), Chagas disease, cutaneous leishmaniasis, and malaria. This illustrates the versatility of 1,4-diazepan derivatives in developing new therapeutics for tropical diseases (Devine et al., 2015).

Novel Synthesis Methods

  • Innovative methods have been developed for the synthesis of 1,4-diazepine derivatives, showcasing their applications in creating complex molecular structures for research and therapeutic purposes. For example, a one-pot reaction for synthesizing benzo[e][1,4]diazepin-3-ones via dual C-O bond cleavage demonstrates the chemical versatility of 1,4-diazepine derivatives (Geng et al., 2019).

Cholinesterase and Monoamine Oxidase Dual Inhibition

  • Certain 1,4-diazepan derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, presenting a promising approach for treating neurological disorders. This highlights the potential of 1,4-diazepan derivatives in neuropharmacology and as candidates for novel therapeutic agents (Bautista-Aguilera et al., 2014).

Properties

IUPAC Name

3-[4-[(3-methylphenyl)methyl]-1,4-diazepan-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-15-5-2-6-16(13-15)14-19-10-4-9-18(11-12-19)8-3-7-17/h2,5-6,13H,3-4,7-12,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROSKQRSATUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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